molecular formula C8H10N4S B13251634 2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13251634
M. Wt: 194.26 g/mol
InChI Key: KEGAPJYQBBFRST-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative under acidic or basic conditions . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine
  • 2-(Thiophen-2-yl)-[1,3]thiazolo[4,5-b]pyridine
  • 2-(Pyridin-2-yl)-[1,3]thiazolo[4,5-b]pyridine

Uniqueness

2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

KEGAPJYQBBFRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N=CN=C2S1)N

Origin of Product

United States

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